Fermentative Production Titer of GIPA Surpasses That of L-Theanine in an Engineered Synthetic Microbial Consortium
In the first reported synthetic microbial consortium of C. glutamicum ATCC13032 and P. putida KT2440, co-cultivation under mutualistic cross-feeding conditions yielded a maximum GIPA titer of 2.8 g L⁻¹ compared to a maximum L-theanine titer of 2.6 g L⁻¹, representing a 7.7% higher volumetric productivity for GIPA under identical process conditions [1]. The GIPA titer was achieved without supplementation of isopropylamine during the consortium fermentation, relying instead on de novo biosynthesis from glucose via the engineered metabolic network.
| Evidence Dimension | Maximum fermentative production titer (g L⁻¹) in synthetic microbial consortium |
|---|---|
| Target Compound Data | 2.8 g L⁻¹ (GIPA) |
| Comparator Or Baseline | 2.6 g L⁻¹ (L-theanine) |
| Quantified Difference | +0.2 g L⁻¹ (7.7% higher for GIPA) |
| Conditions | Synthetic consortium of Corynebacterium glutamicum ATCC13032 and Pseudomonas putida KT2440; arginine auxotrophy/overproduction and formamidase-based cross-feeding; shake-flask cultivation; reported in Benninghaus et al. (2024) Microb Biotechnol 17:e14400 |
Why This Matters
For procurement decisions involving fermentative production hosts, GIPA demonstrates a measurable titer advantage over L-theanine in the identical consortium platform, which translates to potentially higher product yield per fermentation batch.
- [1] Benninghaus L, Schwardmann LS, Jilg T, Wendisch VF. Establishment of synthetic microbial consortia with Corynebacterium glutamicum and Pseudomonas putida: Design, construction, and application to production of γ-glutamylisopropylamide and L-theanine. Microb Biotechnol. 2024;17(1):e14400. Data: consortia produced up to 2.8 g L⁻¹ GIPA and up to 2.6 g L⁻¹ theanine. View Source
